(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole
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Overview
Description
(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole is an organic compound that belongs to the class of benzodioxaboroles This compound is characterized by the presence of a butenyl group attached to a benzodioxaborole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-Butenyl)-1,3,2-benzodioxaborole typically involves the reaction of a suitable boronic acid derivative with a butenyl halide under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the butenyl group to a butyl group.
Substitution: The benzodioxaborole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Butyl-substituted benzodioxaborole.
Substitution: Various substituted benzodioxaborole derivatives depending on the electrophile used.
Scientific Research Applications
(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (E)-2-(1-Butenyl)-1,3,2-benzodioxaborole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzodioxaborole ring system is known to interact with biological molecules through hydrogen bonding and hydrophobic interactions, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(1-Butenyl)-furan
- (E)-1-Butenyl 2-methylpropyl ether
Comparison
(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole is unique due to the presence of the benzodioxaborole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like (E)-2-(1-Butenyl)-furan and (E)-1-Butenyl 2-methylpropyl ether, this compound exhibits enhanced stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h3-8H,2H2,1H3/b8-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTICDYDCSGBDQP-FPYGCLRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C=CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC2=CC=CC=C2O1)/C=C/CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459750 |
Source
|
Record name | 2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106094-36-4 |
Source
|
Record name | 2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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